2-(3-Aminooxolan-3-yl)ethan-1-ol

Description

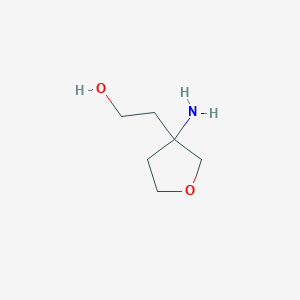

2-(3-Aminooxolan-3-yl)ethan-1-ol (CAS: 1379812-08-4) is a small-molecule amino alcohol with the molecular formula C₅H₁₁NO₂ and a molecular weight of 117.15 g/mol. Its structure features an oxolane (tetrahydrofuran) ring substituted at the 3-position with an amino group (-NH₂) and a hydroxymethyl (-CH₂CH₂OH) side chain.

Properties

IUPAC Name |

2-(3-aminooxolan-3-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c7-6(1-3-8)2-4-9-5-6/h8H,1-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSIDNOLSRUBTOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1(CCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1485264-26-3 | |

| Record name | 2-(3-aminooxolan-3-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Aminooxolan-3-yl)ethan-1-ol typically involves the reaction of oxirane with an amine under controlled conditions. One common method includes the use of 3-aminotetrahydrofuran as a starting material, which undergoes a nucleophilic substitution reaction with ethylene oxide to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of catalysts and specific reaction conditions to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions: 2-(3-Aminooxolan-3-yl)ethan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The amino group can be reduced to form secondary or tertiary amines.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of halides or esters.

Scientific Research Applications

2-(3-Aminooxolan-3-yl)ethan-1-ol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.

Medicine: Explored for its potential therapeutic properties, including its use in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Aminooxolan-3-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the oxolane ring can participate in various biochemical reactions, potentially affecting cellular processes .

Comparison with Similar Compounds

Structural Analogues with Oxolane/Oxetane Rings

The following compounds share the oxolane/oxetane core but differ in substituents and functional groups:

Key Observations :

- Size and Complexity: The aminomethyl derivative (C₇H₁₅NO₂) has a higher molecular weight and additional methylene group, which may influence its pharmacokinetic properties in biological systems .

- Functional Group Diversity: The ether-linked compound (C₇H₁₅NO₃) introduces an oxygen atom, altering solubility and reactivity compared to the parent amino alcohol .

Aromatic and Heterocyclic Analogues

Compounds with indole or phenyl groups share ethanolamine motifs but differ in pharmacological relevance:

Key Observations :

- Metabolic Role: 2-(1H-Indol-3-yl)ethan-1-ol is an endogenous metabolite, emphasizing the biological relevance of ethanolamine-linked heterocycles .

Biological Activity

2-(3-Aminooxolan-3-yl)ethan-1-ol, also known as 2-[3-(aminomethyl)oxolan-3-yl]ethanol, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including in vitro and in vivo studies.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 145.20 g/mol

- SMILES Notation : C1COCC1(CCO)CN

The compound features an oxolane ring with an amino group, which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including neurotransmitter transporters and enzymes involved in metabolic pathways.

Target Interactions

Research indicates that this compound may modulate the activity of GABA transporters (GATs), which are crucial in regulating neurotransmitter levels in the central nervous system. By inhibiting these transporters, it could potentially enhance GABAergic signaling, which is beneficial in treating conditions like neuropathic pain and anxiety disorders .

Pharmacological Effects

- Antinociceptive Properties : In animal models of neuropathic pain, this compound exhibited significant antinociceptive effects. This was evidenced by reduced pain responses in rodent models subjected to chemotherapy-induced neuropathic pain .

- Neuroprotective Effects : The compound has shown potential neuroprotective properties, which may be linked to its ability to modulate GABA uptake and influence neuronal excitability.

In Vitro Studies

In vitro assays have demonstrated that this compound can inhibit GABA uptake effectively. The potency of this inhibition was quantified using competitive binding assays, revealing a promising profile for further development as a therapeutic agent .

| Compound | pIC (±SEM) | % Inhibition at 100 μM |

|---|---|---|

| This compound | 5.00 ± 0.05 | 72% |

| Tiagabine | 6.88 ± 0.12 | 52% |

Study on Neuropathic Pain Models

A study conducted on rodent models indicated that administration of this compound resulted in a significant reduction in pain scores compared to control groups. The compound's efficacy was assessed through behavioral tests such as the von Frey test and the hot plate test, demonstrating its potential as an analgesic agent .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good gastrointestinal absorption and the ability to cross the blood-brain barrier (BBB). This is critical for its effectiveness in treating central nervous system disorders.

Safety and Toxicology

Preliminary toxicological assessments indicate that while lower doses exhibit therapeutic effects, higher doses may lead to adverse effects such as hepatotoxicity and nephrotoxicity. Establishing a safe dosage range is essential for clinical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.